![molecular formula C22H31ClMgOSi B12551608 Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- CAS No. 827325-92-8](/img/structure/B12551608.png)
Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- is a complex organomagnesium compound. It is often used in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. This compound is particularly useful in Grignard reactions, where it acts as a nucleophile to attack electrophilic carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- typically involves the reaction of 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl chloride with magnesium metal in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygen-containing derivatives.
Reduction: It can be reduced to form simpler magnesium compounds.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while substitution reactions can produce a wide range of organomagnesium compounds.
Aplicaciones Científicas De Investigación
Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- has several applications in scientific research:
Chemistry: It is widely used in Grignard reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- exerts its effects involves the formation of a carbon-magnesium bond. This bond is highly reactive and can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium, chloro[6-(1,1-dimethylethoxy)hexyl]
- Chloro(1,1-dimethylethyl)magnesium
Uniqueness
Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]- is unique due to its specific structure, which includes a silyl ether group. This structural feature enhances its reactivity and makes it particularly useful in certain types of organic synthesis reactions.
Propiedades
Número CAS |
827325-92-8 |
|---|---|
Fórmula molecular |
C22H31ClMgOSi |
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
magnesium;tert-butyl-hexoxy-diphenylsilane;chloride |
InChI |
InChI=1S/C22H31OSi.ClH.Mg/c1-5-6-7-14-19-23-24(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21;;/h8-13,15-18H,1,5-7,14,19H2,2-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
BSCDCDIQYCAMBG-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC[CH2-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


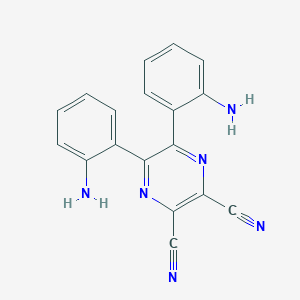
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
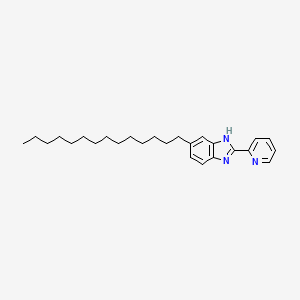
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
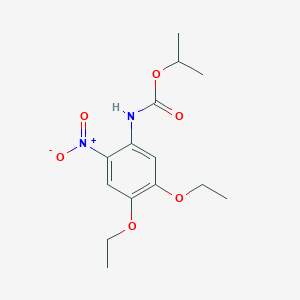
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
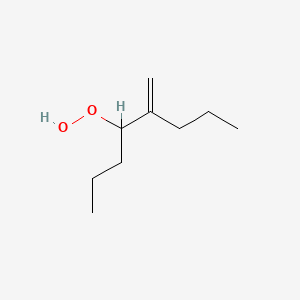

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
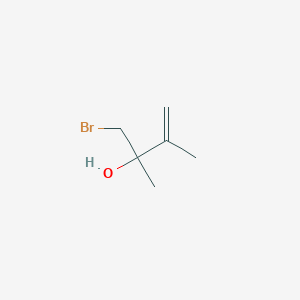
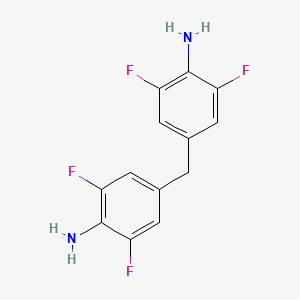
![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
![3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine](/img/structure/B12551599.png)
